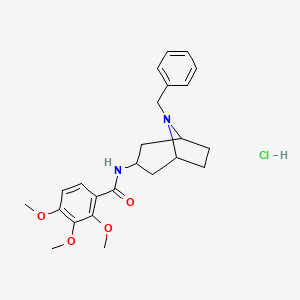![molecular formula C6H18N2O2Si B14434257 {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol CAS No. 83145-66-8](/img/structure/B14434257.png)
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol is a silane compound that contains both amino and silanol functional groups. This compound is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. It is used in various applications, including adhesives, sealants, and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol typically involves the reaction of 3-chloropropyl(methyl)silanediol with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
3-chloropropyl(methyl)silanediol+ethylenediamine→3-[(2-Aminoethyl)amino]propyl(methyl)silanediol+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silanol group can participate in substitution reactions with other silanes or siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reactions are typically carried out in the presence of a catalyst such as platinum or palladium.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of siloxane polymers or other silane derivatives.
Applications De Recherche Scientifique
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of silane-based polymers and materials.
Biology: Employed in the functionalization of surfaces for biomolecule attachment.
Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Applied in adhesives, sealants, and coatings to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol involves its ability to form covalent bonds with both organic and inorganic materials. The amino groups can react with various functional groups, while the silanol group can form siloxane bonds with other silanes or siloxanes. This dual functionality allows it to act as an effective coupling agent, promoting adhesion and enhancing the properties of the materials it is used with.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-(2-Aminoethylamino)propyl}trimethoxysilane: Similar structure but with three methoxy groups instead of silanol.
{3-(2-Aminoethylamino)propyl}dimethoxymethylsilane: Contains two methoxy groups and one methyl group.
Uniqueness
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol is unique due to its combination of amino and silanol functional groups, which provide versatile reactivity and strong adhesion properties. This makes it particularly useful in applications requiring robust and durable bonding between different materials.
Propriétés
Numéro CAS |
83145-66-8 |
|---|---|
Formule moléculaire |
C6H18N2O2Si |
Poids moléculaire |
178.30 g/mol |
Nom IUPAC |
N'-[3-[dihydroxy(methyl)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H18N2O2Si/c1-11(9,10)6-2-4-8-5-3-7/h8-10H,2-7H2,1H3 |
Clé InChI |
MONHWDVGWZHKAO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CCCNCCN)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





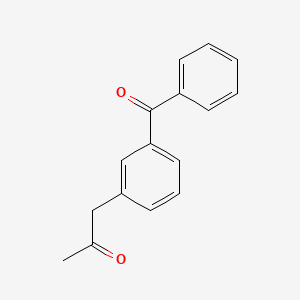
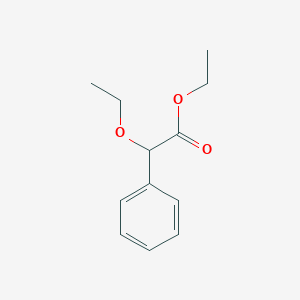
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
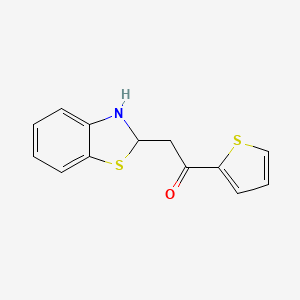
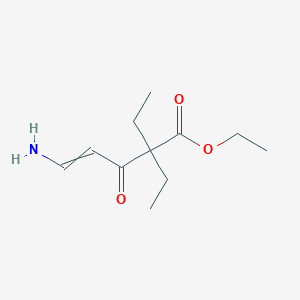
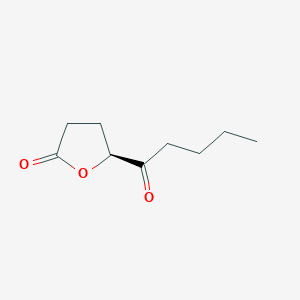
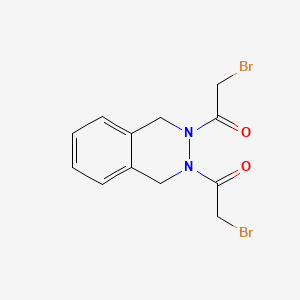
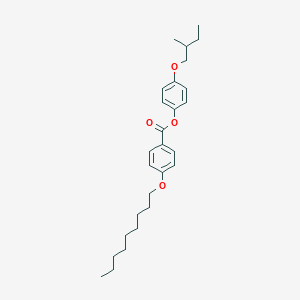
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
